{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine
Description
{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine is a brominated arylalkylamine featuring a trifluoromethyl (-CF₃) substituent at the 2-position and a methylamine group attached to the benzylic carbon. This compound is of interest in medicinal chemistry and materials science due to the combined electronic effects of bromine (electron-withdrawing) and the -CF₃ group (strongly electronegative), which influence reactivity, stability, and intermolecular interactions .
Properties
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-14-5-6-2-3-7(10)4-8(6)9(11,12)13/h2-4,14H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFAJKNUKMQZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-bromo-2-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with methylamine. This involves the formation of an imine intermediate, which is subsequently reduced to the amine using a reducing agent such as sodium cyanoborohydride.
Purification: The product is purified through recrystallization or column chromatography to obtain {[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine in high purity.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield secondary or tertiary amines.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or borane complexes.
Major Products
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Chemistry
Building Block: Used as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the processes.
Biology
Bioconjugation: Utilized in the modification of biomolecules for imaging or therapeutic purposes.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could lead to new treatments for diseases.
Medicine
Drug Development: Explored as a scaffold for the design of new drugs, particularly those targeting neurological disorders or cancers.
Diagnostics: Used in the development of diagnostic agents due to its unique chemical properties.
Industry
Materials Science: Incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Electronics: Employed in the fabrication of electronic components due to its conductive properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine (CAS 1079439-73-8)
- Molecular Formula : C₉H₉ClF₃N
- Key Differences :
- Applications : Chloro analogs are often intermediates in agrochemicals and pharmaceuticals due to their balance of reactivity and stability.
b. (4-Bromo-3-fluorophenyl)methylamine (CAS 1247432-21-8)
- Molecular Formula : C₁₁H₁₄BrFN
- Key Differences: Replacement of -CF₃ with fluorine and introduction of a branched alkyl chain (butan-2-yl) enhance steric bulk and alter basicity.
Substituent Variants
{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine (CAS 1095098-16-0)
- Molecular Formula: C₁₅H₁₆BrNO
- Key Differences: A phenoxy group replaces the -CF₃ substituent, introducing oxygen-based hydrogen-bonding capability.
[(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine (CAS 954253-23-7)
- Molecular Formula : C₁₁H₁₆BrFN₂
- Key Differences: A dimethylaminoethyl group replaces the methylamine, creating a tertiary amine with higher basicity. The additional nitrogen enables protonation at physiological pH, making it suitable for drug delivery systems .
Trifluoromethyl-Containing Analogs
a. 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine (Compound 37)
Structural and Functional Analysis
Electronic Effects
- Bromine vs. Chlorine : Bromine’s higher polarizability increases van der Waals interactions, enhancing binding to hydrophobic protein pockets.
- -CF₃ vs. -OCH₃ : The -CF₃ group’s strong electron-withdrawing nature reduces electron density on the aromatic ring, directing electrophilic substitution to specific positions .
Physicochemical Properties
Biological Activity
N-{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article reviews the compound's interactions with biological systems, its mechanism of action, and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromine atom and a trifluoromethyl group, which are known to influence its biological activity. The presence of these functional groups can enhance lipophilicity and affect metabolic pathways, making it an interesting candidate for drug development.
The mechanism of action of N-{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine involves interactions with specific molecular targets such as enzymes and receptors. Research indicates that the trifluoromethyl group can modulate the binding affinity of the compound to these targets, potentially enhancing its efficacy in therapeutic applications.
2. Enzyme Interactions
Studies have shown that this compound may act as an inhibitor or modulator of various enzymes involved in metabolic processes. For instance, it has been evaluated for its inhibitory effects on certain kinases and phosphatases, which are crucial in cancer signaling pathways .
3. Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that N-{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The compound's IC50 values in these assays suggest a promising profile for further development as an anticancer drug .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15.63 | |
| U-937 | 12.45 | ||
| Enzyme Inhibition | Various kinases | Varies | |
| Receptor Binding | Estrogen Receptor | High Affinity |
4. Pharmacological Applications
The compound is being investigated for its potential use in treating various conditions beyond cancer, including inflammatory diseases and metabolic disorders. Its ability to interact with multiple biological targets suggests a versatile pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
